紫锥菊苷

描述

Echinacoside is a natural phenol and a caffeic acid glycoside from the phenylpropanoid class . It is a natural secondary metabolite, a phenylethanoid glycoside (PhG) found in the roots and stems of many plants . It was first isolated from the roots of Echinacea angustifolia (coneflower) .

Synthesis Analysis

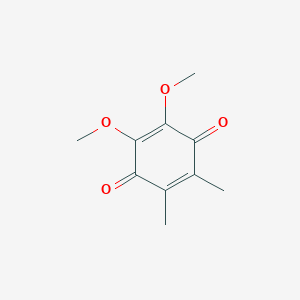

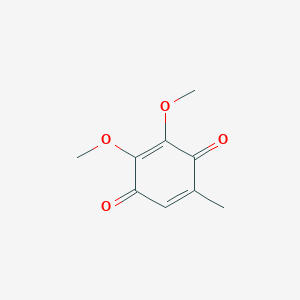

Echinacoside was first isolated from Echinacea angustifolia DC. (Compositae) sixty years ago . It was subsequently prepared from the species of Cistanches . The metabolism of echinacoside has been investigated in rats and is thought to involve catechol O-methyltransferase as well as unspecified UDP-gluc- uronosyltransferases and sulfotransferases .Molecular Structure Analysis

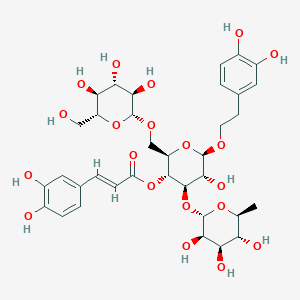

Echinacoside is constituted from a trisaccharide consisting of two glucose and one rhamnose moieties glycosidically linked to one caffeic acid and one dihydroxyphenylethanol (hydroxytyrosol) residue at the centrally situated rhamnose . The molecular formula of Echinacoside is C35H46O20 .Chemical Reactions Analysis

Echinacoside has demonstrated inhibition of apoptosis in neural cell lines, demonstrating potential for use in the treatment of neurological conditions . It has also been found to induce apoptosis of Ishikawa and HEC-1-B cells by promoting the arrest of the G2M phase, increasing ROS levels, and decreasing mitochondrial membrane potential (MMP) levels .Physical And Chemical Properties Analysis

Echinacoside is a naturally occurring water-soluble compound . It is characterized by cinnamic acid and hydroxyl phenyl ethyl moieties that are attached to a β-glucopyranose (apiose, galactose, rhamnose, xylose, etc.) via a glycosidic bond .科学研究应用

Neuroprotective Applications

ECH has been recognized for its neuroprotective properties , particularly in the treatment of neurological disorders such as Parkinson’s and Alzheimer’s diseases . It inhibits apoptosis in neural cell lines, which may be beneficial for treating conditions that involve neurodegeneration .

Cardiovascular Health

Research suggests that ECH can have significant cardiovascular benefits . It has been associated with the improvement of cardiac function, which could be pivotal in treating heart-related ailments .

Anti-Aging Effects

ECH exhibits potential anti-aging activities . Its antioxidant properties may help in reducing the signs of aging and could be used in therapies aimed at longevity and age-related diseases .

Metabolic Syndrome Prevention

There is evidence that ECH may play a role in preventing obesity-induced diabetes and metabolic syndrome . It has shown effects in the reduction of hyperlipidemia and hyperglycemia, which are key factors in metabolic health .

Cancer Research

ECH has been identified to possess anticancer activity . While the exact mechanisms are still being researched, its application in cancer therapy is a promising area of study .

Wound Healing

Due to its anti-inflammatory properties, ECH is being investigated for its efficacy in wound treatment . It may promote healing and recovery when applied to wounds .

Osteoporosis Treatment

ECH might be beneficial in the treatment of osteoporosis . Its potential to inhibit bone resorption makes it a candidate for further research in bone health management .

Hepatitis Management

Studies have suggested that ECH could be used in the treatment of hepatitis . Its hepatoprotective effects could make it a valuable component in managing liver diseases .

作用机制

Target of Action

Echinacoside (ECH) is a natural phenylethanoid glycoside found in Cistanche tubulosa . It has been shown to interact with several targets, including the Growth Hormone Secretagogue Receptor Type 1 (GHSR) and the Androgen Receptor . These receptors play crucial roles in various biological processes, including growth hormone regulation and androgen-dependent physiological functions .

Mode of Action

ECH exhibits a variety of beneficial effects associated with neuronal function, including protecting mitochondrial function, anti-oxidative stress, anti-inflammatory, anti-endoplasmic reticulum stress (ERS), and regulating autophagy . It promotes cell survival by inhibiting the permeability of the outer mitochondrial membrane, regulating the release of mitochondrial apoptotic factors, participating in the regulation of apoptosis, and promoting cell survival .

Biochemical Pathways

ECH has been found to modulate several biochemical pathways. It has been reported to activate the Nrf2/PPARγ signaling pathway, which plays a critical role in cellular antioxidant response and lipid metabolism . In addition, ECH has been shown to inhibit the PI3K/AKT pathway, which is involved in cell proliferation, migration, and angiogenesis .

Pharmacokinetics

ECH is known to have poor bioavailability in its prototype form . Animal studies suggest an oral bioavailability of 083% . The metabolism of ECH has been investigated in rats and is thought to involve catechol O-methyltransferase as well as unspecified UDP-glucuronosyltransferases and sulfotransferases .

Result of Action

The molecular and cellular effects of ECH’s action are diverse and depend on the specific context. For instance, in the context of neurodegenerative diseases, ECH has been shown to protect mitochondrial function, reduce oxidative stress, and regulate autophagy . In the context of ovarian cancer, ECH has been shown to reduce the proliferation, migration, and angiogenesis of ovarian cancer cells, while promoting apoptosis .

未来方向

Echinacoside has very promising potential in the inhibition of neurodegenerative disease progression . It exhibits a variety of beneficial effects associated with neuronal function, including protecting mitochondrial function, anti-oxidative stress, anti-inflammatory, anti-endoplasmic reticulum stress (ERS), regulating autophagy and so on . There is growing evidence that Echinacoside may serve as an efficacious and safe substance in the future to counteract neurodegenerative disease .

属性

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBUXLDOLNLABB-ISAKITKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033469 | |

| Record name | Echinacoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The neuroprotective effects are thought to be mediated via effects on mitogen-activated protein kinase, nuclear factor kappa-B, caspases 3 and 8, as well as CHOP pathways. | |

| Record name | Echinacoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Echinacoside | |

CAS RN |

82854-37-3 | |

| Record name | Echinacoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082854373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinacoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Echinacoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-α-L-mannopyranosyl-(1.fwdarw.3)-O-[β-D-glucopyranosyl-(1.fwdarw.6)]-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHINACOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I04O1DT48T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the primary molecular targets of echinacoside?

A1: Echinacoside interacts with various molecular targets, including:

- Trk receptors: Echinacoside activates TrkA and TrkB receptors, promoting neuronal survival and function. [] This interaction triggers downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, contributing to neuroprotection against toxins like rotenone. []

- Ghrelin receptor: Echinacoside potentially stimulates growth hormone secretion by activating the ghrelin receptor. [] Molecular modeling suggests a favorable interaction between echinacoside and the receptor's binding pocket. []

- Inflammatory pathways: Echinacoside exhibits anti-inflammatory effects by modulating the expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). [, ] It also suppresses the activation of the MKK6/MK2 signaling pathway, contributing to its anti-fibrotic activity. []

Q2: How does echinacoside influence oxidative stress?

A2: Echinacoside demonstrates potent antioxidant activity through multiple mechanisms:

- ROS scavenging: It directly scavenges reactive oxygen species (ROS), mitigating oxidative damage. []

- Antioxidant enzyme activation: Echinacoside enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), bolstering the cellular defense against oxidative stress. []

- Nrf2 activation: Echinacoside can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and further enhancing cellular antioxidant capacity. []

Q3: What are the downstream effects of echinacoside on cell survival and death?

A3: Echinacoside influences cell survival and death pathways through:

- Anti-apoptotic effects: It inhibits apoptosis by reducing caspase-3 activity, preserving mitochondrial membrane potential, and modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bcl-2. [, ]

- Autophagy modulation: Echinacoside can regulate autophagy, a cellular process for degrading and recycling cellular components, via the mTOR signaling pathway. [] This modulation contributes to the clearance of misfolded proteins like α-synuclein, implicated in Parkinson's disease. []

Q4: What is the molecular formula and weight of echinacoside?

A4: Echinacoside has a molecular formula of C35H46O20 and a molecular weight of 786.7 g/mol.

Q5: Are there any specific spectroscopic data available for echinacoside?

A5: While the provided research papers do not provide detailed spectroscopic data, Fourier transform infrared (FTIR) spectroscopy has been employed to analyze echinacoside in herbal extracts. [] FTIR spectra reveal characteristic absorption bands corresponding to specific functional groups present in echinacoside, aiding in its identification and quantification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。